3-Iododibenzofuran
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Overview
Description
3-Iododibenzofuran is an organic compound with the molecular formula C12H7IO. It is a derivative of dibenzofuran, where an iodine atom is substituted at the third position of the dibenzofuran ring.
Mechanism of Action
Mode of Action
It’s possible that 3-Iododibenzofuran interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of specific target identification, it’s challenging to determine the exact pathways this compound influences .
Pharmacokinetics
Information about its bioavailability, metabolism, and excretion is currently unavailable .
Result of Action
Without knowledge of its specific targets and modes of action, it’s difficult to predict the exact molecular and cellular effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iododibenzofuran can be synthesized through several methods. One common approach involves the iodination of dibenzofuran. This process typically uses iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Iododibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the furan ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Iododibenzofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic properties.
Material Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
2-Iododibenzofuran: Another iodinated derivative of dibenzofuran, differing in the position of the iodine atom.
3-Bromodibenzofuran: A brominated analogue with similar reactivity but different halogen properties.
3-Chlorodibenzofuran: A chlorinated derivative with distinct chemical behavior due to the presence of chlorine.
Uniqueness: 3-Iododibenzofuran is unique due to the specific position of the iodine atom, which influences its reactivity and the types of reactions it can undergo. The iodine atom’s size and electronegativity also impart distinct properties compared to other halogenated derivatives .
Properties
IUPAC Name |
3-iododibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFYMIKRDGURNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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